molecular formula C8H10BFO4S B2981351 (2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid CAS No. 1382136-96-0

(2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid

Cat. No.: B2981351
CAS No.: 1382136-96-0
M. Wt: 232.03
InChI Key: YBEHWASMGRWGNV-UHFFFAOYSA-N
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Description

(2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid (CAS 1382136-96-0) is a boronic acid derivative with the molecular formula C₈H₁₀BFO₄S and a molecular weight of 232.03 g/mol. Its structure features a fluorine atom at the 2-position and a (methylsulfonyl)methyl group at the 4-position of the phenyl ring (Figure 1). This compound is typically stored under inert conditions (2–8°C) due to its sensitivity to moisture and oxidation . Its hazards include skin/eye irritation (H315, H319) and oral toxicity (H302), necessitating careful handling .

Properties

IUPAC Name

[2-fluoro-4-(methylsulfonylmethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO4S/c1-15(13,14)5-6-2-3-7(9(11)12)8(10)4-6/h2-4,11-12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEHWASMGRWGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CS(=O)(=O)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the corresponding aryl halide, such as 2-fluoro-4-((methylsulfonyl)methyl)iodobenzene.

    Borylation Reaction: The aryl halide undergoes a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.

    Hydrolysis: The resulting boronate ester is then hydrolyzed to yield the desired boronic acid.

Industrial Production Methods: Industrial production of (2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The fluoro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), and elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted fluoro derivatives.

Scientific Research Applications

(2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.

    Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical studies.

    Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

    Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Position and Electronic Effects

2-Fluoro-4-(methylsulfonyl)phenylboronic Acid (CAS 648904-83-0)
  • Molecular Formula : C₇H₈BFO₄S (MW 218.01)
  • Key Differences: Lacks the methylene spacer between the phenyl ring and the methylsulfonyl group.
  • Applications : Used in synthesizing kinase inhibitors and other bioactive molecules .
(3-Fluoro-4-(methylsulfonyl)phenyl)boronic Acid (CAS 1072951-41-7)
  • Molecular Formula : C₇H₈BFO₄S (MW 218.01)
2-Fluoro-4-methylthiophenylboronic Acid (CAS 957060-84-3)
  • Molecular Formula : C₇H₈BFO₂S (MW 186.01)
  • Key Differences : Replaces the methylsulfonyl group with a methylthio (SMe) group, which is less polar and electron-withdrawing. This may reduce solubility in aqueous systems compared to the target compound .

Functional Group Modifications

(2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic Acid (CAS 1704064-24-3)
  • Molecular Formula : C₁₂H₁₈BFN₂O₂ (MW 252.09)
  • Key Differences : Incorporates a 4-methylpiperazinylmethyl group, introducing basic nitrogen atoms. This enhances solubility in acidic environments and may improve pharmacokinetic properties in drug candidates .
4-(Morpholinosulfonyl)phenylboronic Acid
  • Key Differences : Features a morpholine ring attached via sulfonyl, increasing hydrogen-bonding capacity and polarity. Such modifications are critical for targeting enzymes like histone deacetylases (HDACs) .

Biological Activity

(2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid, also known as 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, is a boronic acid derivative with significant potential in medicinal chemistry and organic synthesis. This compound features a unique combination of functional groups, including a fluorine atom and a methylsulfonyl group, which may enhance its biological activity and reactivity. This article explores the biological activity of this compound, drawing from various research findings and case studies.

The molecular formula of (2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid is C7_7H8_8BFO4_4S, with a molecular weight of 218.01 g/mol. Its structure includes a phenyl ring substituted with fluorine and a methylsulfonyl group, which contribute to its unique properties.

PropertyValue
Molecular FormulaC7_7H8_8BFO4_4S
Molecular Weight218.01 g/mol
Boiling PointNot specified
Log P (Octanol-water partition)0.0
ToxicityCauses skin irritation

Enzyme Inhibition

Research indicates that boronic acids can act as inhibitors for various enzymes, particularly serine proteases. The presence of the boron atom allows for reversible covalent bonding with hydroxyl groups in the active sites of these enzymes, potentially leading to inhibition of their activity . The unique functional groups in this compound may enhance its selectivity and potency against specific targets.

Medicinal Chemistry Applications

The incorporation of fluorine in drug design is a common strategy to improve pharmacokinetic properties and bioavailability. The methylsulfonyl group may also influence the interaction with biological targets, providing additional avenues for therapeutic development . Although direct studies on this compound's medicinal applications are sparse, its structural attributes suggest potential uses in drug development.

Case Studies

  • Inhibition of TGF-β Receptors : A study involving structurally similar compounds demonstrated selective inhibition of TGF-β family receptor kinases using boronic acid derivatives. These compounds showed efficient cell membrane penetration and binding to ATP binding pockets in kinases . While not directly involving (2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid, these findings suggest that similar compounds could exhibit comparable biological activities.
  • Biomimetic Activities : Boronic acids have been explored for their biomimetic activities in CO2_2 hydration processes. Computational studies indicate that certain boron-containing compounds can catalyze reactions mimicking natural enzymatic processes . This highlights the potential for (2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid to participate in similar catalytic mechanisms.

Q & A

Basic Research Questions

Synthesis and Purification Q: What are the recommended synthetic routes for preparing (2-Fluoro-4-((methylsulfonyl)methyl)phenyl)boronic acid, and how can purity be ensured? A: The compound is typically synthesized via sequential functionalization of a phenyl precursor. A plausible route involves:

  • Step 1: Bromination or lithiation at the 4-position of a fluorobenzene derivative, followed by introduction of the methylsulfonylmethyl group via nucleophilic substitution or oxidation of a thioether intermediate.
  • Step 2: Boronation using Miyaura borylation (Pd-catalyzed coupling with bis(pinacolato)diboron) or direct electrophilic borylation.
    Purification is achieved via recrystallization (e.g., using ethanol/water mixtures) or flash chromatography with silica gel. Purity (>95%) should be confirmed by HPLC or LC-MS/MS, as described for boronic acid analysis in pharmaceutical contexts .

Stability and Handling Q: What precautions are necessary for handling and storing this compound? A: Boronic acids are prone to hydrolysis and oxidation. Store under inert atmosphere (argon) at 2–8°C in airtight containers. Avoid exposure to moisture; use anhydrous solvents (e.g., THF, DMF) for reactions. Stability tests under varying pH and temperature conditions are recommended, as sulfonyl groups may influence degradation pathways .

Advanced Research Questions

Cross-Coupling Reaction Optimization Q: How does the methylsulfonylmethyl substituent influence Suzuki-Miyaura coupling efficiency, and what catalyst systems are optimal? A: The electron-withdrawing methylsulfonyl group enhances electrophilicity of the boronic acid, improving oxidative addition to metal catalysts. However, steric hindrance may reduce coupling yields.

  • Catalyst: NiCl₂(dppf) with Zn⁰ reductant outperforms Pd catalysts for aryl sulfonate coupling partners .
  • Conditions: Use anhydrous K₃PO₄ (3 eq.) in THF/dioxane at 80–100°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
  • Ligand Effects: Bulky ligands (e.g., dppf) suppress homocoupling side reactions .

Analytical Method Development Q: How can trace impurities (e.g., deprotected boronic acids) be quantified in reaction mixtures? A: Employ LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phase (0.1% formic acid in water/acetonitrile). Validate the method per ICH guidelines:

  • LOD/LOQ: ≤0.1 ppm for genotoxic impurities.
  • Accuracy/Precision: Spike recovery (80–120%) and RSD ≤5% .

Solubility and Reactivity in Biphasic Systems Q: How does the methylsulfonyl group affect solubility in aqueous-organic biphasic reactions? A: The polar sulfonyl group increases water solubility compared to unsubstituted arylboronic acids. For transesterification or phase-transfer reactions, optimize solvent polarity (e.g., ethyl acetate/water) and pH (neutral to weakly basic). Compare with phenylboronic acid controls to assess reactivity differences .

Resolving Contradictory Data in Catalytic Studies Q: How to address inconsistent yields reported for Ni-catalyzed couplings of this compound? A: Variability often arises from:

  • Zn⁰ Availability: Ensure excess Zn powder is present to reduce Ni(II) to active Ni(0) .
  • Moisture Sensitivity: Anhydrous conditions are critical; trace water deactivates the catalyst.
  • Substituent Effects: Perform Hammett studies to correlate electronic effects (σ values) with reaction rates.

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